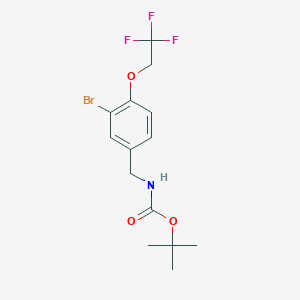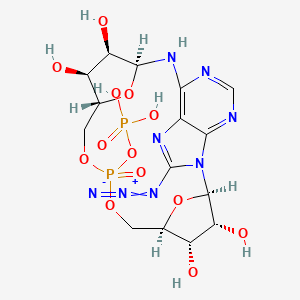
8-Azidocyclic adenosine diphosphate-ribose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Azido-cyclic Adenosine Diphosphate-ribose is a modified analog of cyclic Adenosine Diphosphate-ribose, a naturally occurring metabolite of Nicotinamide Adenine Dinucleotide. This compound is known for its role in calcium signaling within cells, making it a significant molecule in biochemical research .
准备方法
The synthesis of 8-Azido-cyclic Adenosine Diphosphate-ribose involves several steps:
Synthetic Routes and Reaction Conditions: The compound is synthesized by introducing an azido group at the 8-position of the adenine ring of cyclic Adenosine Diphosphate-ribose.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally involves standard organic synthesis techniques, including protection and deprotection steps to ensure the stability of intermediate compounds.
化学反应分析
8-Azido-cyclic Adenosine Diphosphate-ribose undergoes various chemical reactions:
Types of Reactions: The compound can participate in substitution reactions due to the presence of the azido group.
Common Reagents and Conditions: Common reagents include reducing agents like triphenylphosphine for azide reduction.
Major Products: Reduction of the azido group results in the formation of 8-amino-cyclic Adenosine Diphosphate-ribose.
科学研究应用
8-Azido-cyclic Adenosine Diphosphate-ribose has several applications in scientific research:
Chemistry: It is used as a photoaffinity label to study protein interactions and binding sites.
Biology: The compound is utilized in calcium signaling studies to understand intracellular calcium dynamics.
Industry: Its role as a biochemical tool aids in the development of diagnostic assays and research reagents.
作用机制
The mechanism of action of 8-Azido-cyclic Adenosine Diphosphate-ribose involves its interaction with calcium channels:
相似化合物的比较
8-Azido-cyclic Adenosine Diphosphate-ribose is unique compared to other similar compounds:
属性
分子式 |
C15H20N8O13P2 |
|---|---|
分子量 |
582.31 g/mol |
IUPAC 名称 |
[(1R,12S,13R,14S,15R,21R,22S,23R)-3-azido-13,14,22,23-tetrahydroxy-18-oxo-17,19,24,25-tetraoxa-2,4,7,9,11-pentaza-18λ5-phosphapentacyclo[19.2.1.112,15.02,6.05,10]pentacosa-3,5(10),6,8-tetraen-18-yl] dihydrogen phosphate |
InChI |
InChI=1S/C15H20N8O13P2/c16-22-21-15-19-6-11-17-3-18-12(6)23(15)14-10(27)8(25)5(35-14)2-33-38(31,36-37(28,29)30)32-1-4-7(24)9(26)13(20-11)34-4/h3-5,7-10,13-14,24-27H,1-2H2,(H,17,18,20)(H2,28,29,30)/t4-,5-,7-,8-,9-,10-,13+,14-,38?/m1/s1 |
InChI 键 |
VZJBHZHVGJAQMW-IDRSVVGJSA-N |
手性 SMILES |
C1[C@@H]2[C@H]([C@H]([C@H](O2)NC3=C4C(=NC=N3)N([C@H]5[C@@H]([C@@H]([C@H](O5)COP(=O)(O1)OP(=O)(O)O)O)O)C(=N4)N=[N+]=[N-])O)O |
规范 SMILES |
C1C2C(C(C(O2)NC3=C4C(=NC=N3)N(C5C(C(C(O5)COP(=O)(O1)OP(=O)(O)O)O)O)C(=N4)N=[N+]=[N-])O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


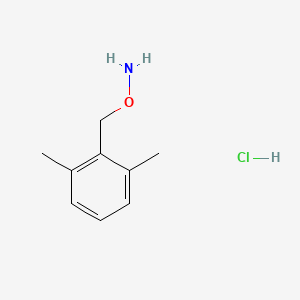
![Ethyl 3'-chloro-4'-sulfamoyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13716750.png)

![7-Bromo-3-(5-bromo-3-methylpyridin-2-yl)-9-methyl-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dione](/img/structure/B13716765.png)
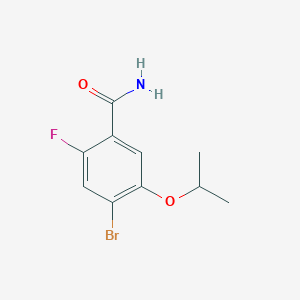
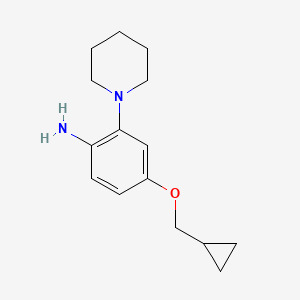
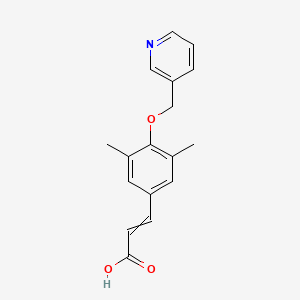
![N-[9-[(2R,3R,4R,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13716789.png)
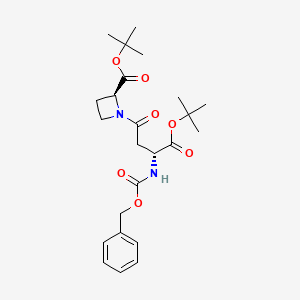

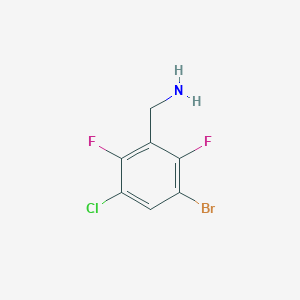

![Pyrrolo[1,2-b]pyridazine-7-carbonitrile](/img/structure/B13716818.png)
